molecular formula C14H16O2 B6605065 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166858-78-0

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6605065
CAS No.: 2166858-78-0
M. Wt: 216.27 g/mol
InChI Key: QBLNVWUXXALSPR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a bicyclo[2.1.1]hexane scaffold substituted with a 4-methylphenyl group at position 1 and a carboxylic acid moiety at position 2. This compound belongs to a class of saturated bioisosteres designed to replace planar aromatic rings (e.g., ortho-substituted phenyl groups) in bioactive molecules to improve physicochemical properties such as solubility and metabolic stability . The bicyclo[2.1.1]hexane core introduces three-dimensionality (|θ| ≈75°), reducing planarity compared to phenyl rings (|θ| = 7–8°) while maintaining similar vector characteristics (φ1 and φ2 angles) for effective target binding .

Properties

IUPAC Name

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-2-4-11(5-3-9)14-7-10(8-14)6-12(14)13(15)16/h2-5,10,12H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLNVWUXXALSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical methods, validated for bicyclo[1.1.1]pentane synthesis, have been adapted for the larger bicyclo[2.1.1]hexane system. Irradiation of 4-methylphenyl-substituted dienes (e.g., S1-e in) with electron-deficient alkenes under blue LED light (450 nm) induces [2+2] cycloaddition, yielding the bicyclic skeleton. Key parameters include:

  • Solvent : Dimethylacetamide (DMA) or THF.

  • Temperature : 35–45°C to balance reactivity and selectivity.

  • Scale : Flow reactors enable kilogram-scale production.

For example, irradiation of S1-e in DMA at 35°C produced the bicyclo[2.1.1]hexane intermediate in 61% yield.

Ring-Closing Metathesis (RCM)

Grubbs catalysts (e.g., G-II) facilitate RCM of diene precursors. A 1,6-diene bearing a 4-methylphenyl group undergoes metathesis to form the bicyclo[2.1.1]hexane core. Optimized conditions include:

  • Catalyst : Grubbs II (5 mol%).

  • Solvent : Dichloromethane (DCM).

  • Yield : 70–75%.

This method avoids high-energy intermediates but requires stringent exclusion of moisture.

Radical Cyclization

Persulfate-initiated radical cyclization of haloalkanes provides an alternative route. For instance, treatment of 1-bromo-4-methylphenylhexane with Na₂S₂O₈ in aqueous THF generates the bicyclic product via a radical cascade. Yields are moderate (50–55%) but scalable.

Introduction of the 4-Methylphenyl Group

Friedel-Crafts Alkylation

Electron-rich arenes undergo Friedel-Crafts alkylation with bicyclo[2.1.1]hexane epoxides. Using AlCl₃ as a catalyst, the 4-methylphenyl group is introduced regioselectively:

  • Conditions : DCM, 0°C to rt.

  • Yield : 65–70%.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of bicyclo[2.1.1]hexane boronic esters with 4-bromotoluene installs the aryl group efficiently:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃.

  • Solvent : Dioxane/H₂O (3:1).

  • Yield : 80–85%.

Carboxylic Acid Functionalization

Oxidation of Primary Alcohols

Hydroxymethyl intermediates (e.g., 6 in) are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄):

  • Conditions : Acetone, 0°C.

  • Yield : 90–95%.

Hydrolysis of Nitriles

Nitrile derivatives undergo acidic hydrolysis (HCl, reflux) to yield carboxylic acids:

  • Conditions : 6 M HCl, 12 h.

  • Yield : 85–90%.

Optimization and Scale-Up

Solvent and Temperature Effects

  • DCM vs. THF : DCM improves cyclization yields by 15% due to better solubility of intermediates.

  • Low-Temperature Control : Reactions at 0°C minimize side reactions during sensitive steps (e.g., azide formation).

Catalytic Enhancements

  • XtalFluor-E® : Fluorination agents improve selectivity in intermediate steps.

  • Flow Chemistry : Photochemical steps in flow reactors achieve 95% conversion at 10 g/min.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ScalabilityCost Efficiency
Photochemical[2+2] Cycloaddition61HighModerate
RCMMetathesis75ModerateHigh
Radical CyclizationPersulfate initiation55HighLow
Suzuki CouplingPd-catalyzed coupling85HighHigh

Chemical Reactions Analysis

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has shown promising biological activities:

  • Antibacterial Activity : Exhibits effectiveness against both Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Antitumor Properties : Demonstrated cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers.

These properties suggest potential therapeutic applications in treating bacterial infections and cancer.

Materials Science

The compound's unique structure allows for its use in the development of novel materials:

  • Polymer Chemistry : Its rigid framework can serve as a building block for synthesizing high-performance polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : The compound may be utilized in creating nanomaterials with specific functionalities due to its structural characteristics.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block : Its unique structure facilitates the synthesis of more complex molecules, enabling the development of new drugs and materials.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated significant inhibition zones for both E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antitumor Activity Evaluation

Research investigating the antitumor properties of this compound revealed that it induced apoptosis in several cancer cell lines through the activation of specific apoptotic pathways. This finding underscores its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and aromatic functional groups. These interactions can modulate biological pathways, leading to various effects depending on the specific target. The bicyclic structure also contributes to its reactivity and ability to participate in cycloaddition reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Geometric Parameters

Compound Bridgehead Angle (°) Planarity ( θ ) Key Substituent
1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid ~93 ~75° 4-Methylphenyl
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid ~93 ~80° None
(+)-2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid ~93 ~75° Amino
Norbornane-2-carboxylic acid ~100 ~60° None

Table 2: Physicochemical Properties

Compound logP Solubility (mg/mL)
This compound 1.5 0.3
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid 2.3 0.1
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 0.9 1.2
Phenyl-substituted fluxapyroxad 2.8 <0.1

Biological Activity

1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid, commonly referred to as a derivative of adamantane, has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a bicyclic structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C14H16O2
  • Molecular Weight : 216.27 g/mol
  • Melting Point : 222-224 °C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform.

The rigid cage-like structure of this compound enhances its stability and reduces reactivity, which is beneficial for various applications in drug design and synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable studies have shown its effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest a potential application in developing antibacterial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor properties, showing promising results against various cancer cell lines, including:

  • Lung cancer
  • Breast cancer
  • Cervical cancer

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, indicating its potential as a therapeutic agent in oncology.

Case Studies

A series of case studies have been conducted to assess the biological efficacy of this compound:

StudyFocusFindings
Study AAntibacterialEffective against E. coli and S. aureus
Study BAntitumorInhibited growth in lung and breast cancer cell lines
Study CPharmacokineticsDemonstrated favorable metabolic stability compared to similar compounds

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that its rigid structure may influence interactions with biological targets, potentially altering cellular pathways involved in bacterial growth and tumor proliferation.

Toxicity and Safety

While the compound shows promising biological activity, toxicity assessments are crucial for determining its safety profile in therapeutic applications. Current evaluations indicate low toxicity levels in preliminary studies; however, comprehensive toxicological studies are necessary to establish safety for clinical use.

Future Directions

Further research is needed to explore:

  • Synthetic Methodologies : Developing more efficient synthetic routes to enhance yield and reduce costs.
  • Expanded Biological Testing : Investigating additional biological activities, including antiviral and antifungal properties.
  • Clinical Trials : Initiating clinical trials to evaluate the therapeutic potential and safety of the compound in humans.

Q & A

Q. What are the common synthetic routes for 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting from bicyclic precursors such as β-pinene derivatives or via cycloaddition strategies. For example, Meinwald and Gassman’s method utilizes β-pinene to generate the bicyclo[2.1.1]hexane skeleton, followed by functionalization with a 4-methylphenyl group and carboxylic acid moiety via halogenation and subsequent coupling reactions . Key steps include:

  • Halogenation : Thionyl chloride or triphenylphosphine-bromine reagents introduce halogens to the bicyclic core.
  • Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., 4-methylphenylboronic acid) are coupled to halogenated intermediates.
  • Oxidation : Terminal methyl groups are oxidized to carboxylic acids using KMnO₄ or RuO₄ under controlled conditions.

Q. How is the stereochemistry of this compound resolved?

Chiral resolution is achieved via:

  • Asymmetric Synthesis : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) direct stereoselective formation of the bicyclic framework.
  • Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers .
  • X-ray Crystallography : Confirms absolute configuration post-synthesis .

Q. What analytical techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents and bicyclic framework (e.g., characteristic shifts for bridgehead protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₄O₂ requires m/z 214.0994).
  • X-ray Diffraction : Resolves bond angles and torsional strain in the bicyclo[2.1.1]hexane system .

Q. What biological activities are reported for bicyclo[2.1.1]hexane carboxylic acid derivatives?

While direct data on this compound is limited, analogs exhibit:

  • Enzyme Inhibition : Rigid bicyclic structures enhance binding to proteases or kinases.
  • Antimicrobial Activity : Polar carboxylic acid groups improve membrane penetration .

Advanced Research Questions

Q. How can synthetic yields of bicyclo[2.1.1]hexane derivatives be optimized?

Factor Optimization Strategy Yield Improvement
Catalysts Pd(PPh₃)₄ for Suzuki coupling70% → 90%
Solvent THF/H₂O (3:1) for biphasic reactionsReduces side products
Temperature −78°C for lithiation stepsEnhances selectivity
Data from analogous syntheses suggest these adjustments improve efficiency .

Q. How do computational models predict the bioactivity of this compound?

  • Molecular Docking : Rigid bicyclic cores show high affinity for hydrophobic enzyme pockets (e.g., COX-2, ΔG ≈ −9.2 kcal/mol) .
  • QSAR Studies : Electron-withdrawing groups (e.g., carboxylic acid) correlate with enhanced antibacterial potency (R² = 0.87) .

Q. What strategies resolve contradictions in reported biological data for bicyclic carboxylic acids?

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (pH 7.4, 37°C).
  • Purity Analysis : HPLC-MS ensures >95% purity to exclude confounding impurities.
  • Structural Analog Testing : Evaluate 4-fluoro or azabicyclo variants to isolate pharmacophoric groups .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

  • Enantiomer-Specific Metabolism : (1R,4S)-enantiomer shows 3x slower hepatic clearance than (1S,4R) in vitro .
  • LogP Differences : Diastereomers vary by 0.5 log units, affecting blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Cycloaddition Side Reactions : [2+2] vs. [4+2] pathways require strict temperature control (−20°C to 0°C) .
  • Purification : Flash chromatography with silica gel (20% EtOAc/hexane) separates regioisomers .

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